(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: is a complex organic compound featuring a thiophene ring attached to a piperidine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives and their subsequent reactions to form the final product. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted thiophene and piperidine derivatives.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its therapeutic properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent.
Material Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Industrial Processes: It can be used as an intermediate in the synthesis of more complex organic compounds, contributing to the development of new drugs and materials.
Mechanism of Action
This compound is unique due to its specific structural features, including the presence of both thiophene and piperidine rings. Similar compounds include other n-acylpiperidines and thiophene derivatives, which may have different substituents or functional groups. These compounds can exhibit varying degrees of biological activity and industrial utility, making the comparison essential for understanding the uniqueness of this compound.
Comparison with Similar Compounds
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(thiophen-2-yl)methanone
4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
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Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c22-20(17-5-3-15(4-6-17)18-9-13-23-14-18)21-10-7-16(8-11-21)19-2-1-12-24-19/h1-6,9,12-14,16H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHLUSPQNDTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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